

Technical Support Center: 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine

Cat. No.: B1524191

[Get Quote](#)

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical information, frequently asked questions, and troubleshooting protocols for the storage and handling of **1-(5-Bromo-4-methylpyridin-2-YL)hydrazine** (CAS No: 913839-67-5). Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.

Section 1: Compound Overview & Key Properties

1-(5-Bromo-4-methylpyridin-2-YL)hydrazine is a substituted pyridine-hydrazine derivative, a versatile building block in medicinal chemistry and synthetic organic chemistry.^{[1][2]} Its reactivity is primarily centered around the nucleophilic hydrazine moiety, making it a key precursor for the synthesis of various nitrogen-containing heterocycles.^{[3][4]} Understanding its properties is critical for successful application and storage.

Property	Data	Source(s)
CAS Number	913839-67-5	[5][6]
Molecular Formula	C ₆ H ₈ BrN ₃	[5]
Molecular Weight	202.05 g/mol	[5]
Appearance	Typically a cream or off-white solid powder.	[7][8]
Purity	Commercially available at ≥95%.	[5]
Optimal Storage	-20°C in a freezer, under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, protected from light.	[5]
Shipping	Recommended via cold-chain transportation to maintain stability.	[5]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and storage of the compound.

Q1: What are the absolute optimal storage conditions for long-term stability of **1-(5-Bromo-4-methylpyridin-2-YL)hydrazine?**

A: For maximum shelf-life and to prevent degradation, the compound must be stored in a freezer at or below -20°C.[5] The rationale for these stringent conditions is based on the chemical nature of hydrazines:

- **Temperature:** Low temperatures significantly slow the rate of potential decomposition reactions.
- **Inert Atmosphere:** The hydrazine group is susceptible to oxidation by atmospheric oxygen. Storing under an inert gas like argon or nitrogen displaces oxygen, preventing this oxidative

degradation.

- Light Protection: Keeping the container in a dark place is crucial as UV radiation can provide the energy to initiate decomposition pathways.[5]
- Moisture Control: The compound is hygroscopic. A tightly sealed container prevents the absorption of moisture, which can hydrolyze the compound or participate in side reactions.

Q2: I only have a standard lab refrigerator (~4°C) and no freezer space. Is this acceptable for short-term storage?

A: While freezer storage at -20°C is the gold standard, storage in a refrigerator at 2-8°C can be acceptable for very short periods (i.e., days), provided other conditions are met. However, you must understand the increased risk. At 4°C, degradation pathways, while slowed compared to room temperature, are more active than at -20°C. If you must use a refrigerator, it is imperative that the container is tightly sealed and has been backfilled with an inert gas to minimize oxidation. For any storage period longer than one week, freezer storage is strongly advised to ensure the compound's purity for your experiments.

Q3: What are the essential safety precautions when handling this compound for the first time?

A: As with all substituted hydrazines, this compound should be treated with respect. It is classified as a skin and eye irritant and may cause respiratory irritation.[9] Always handle it inside a certified chemical fume hood to avoid inhalation of dust particles.[10][11]

Your minimum Personal Protective Equipment (PPE) should include:

- Eye Protection: Chemical safety goggles and a face shield.[9]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile). Wash hands thoroughly after handling.[12][13]
- Body Protection: A lab coat.

Avoid creating dust when weighing or transferring the material.[12][14] Ensure an eyewash station and safety shower are readily accessible.[13]

Q4: How should I properly dispose of waste containing this compound?

A: All waste, including empty containers, contaminated gloves, and reaction residues, must be treated as hazardous chemical waste. Dispose of it in accordance with your institution's environmental health and safety (EHS) guidelines and local regulations. Do not discharge into drains or the environment.[\[9\]](#)[\[14\]](#)

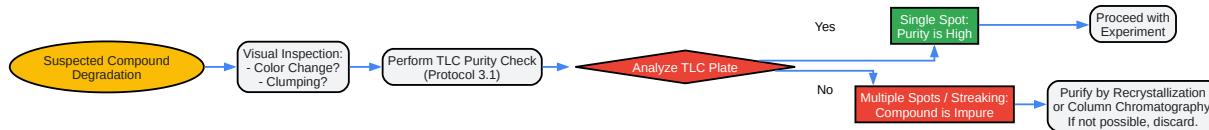
Q5: In which common solvents is this compound soluble?

A: While specific solubility data is not widely published, compounds of this class (substituted pyridines) are often soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). They may also show solubility in alcohols like methanol or ethanol, particularly with heating.[\[7\]](#) Solubility in less polar solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) may be limited. Expert Advice: Always perform a small-scale solubility test before committing your bulk material to a procedure. This prevents loss of material and ensures your reaction starts from a homogeneous solution.

Section 3: Experimental & Troubleshooting Guides

This section provides practical guidance for common experimental challenges.

Scenario 1: Compound Degradation & Purity Verification


Q: I suspect my stored **1-(5-Bromo-4-methylpyridin-2-YL)hydrazine** has degraded. What are the signs and how can I verify its purity?

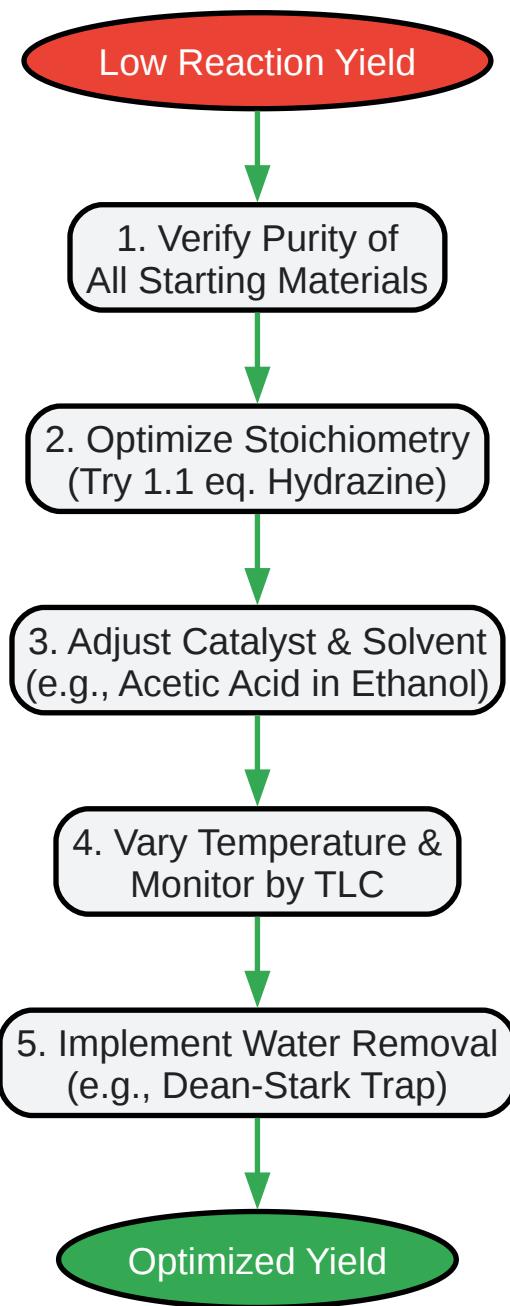
A: Degradation often manifests as a change in physical appearance or poor performance in reactions. Key indicators include:

- Color Change: A noticeable darkening from its original off-white/cream color to yellow or brown.
- Clumping: The powder may become clumpy or sticky due to moisture absorption.
- Inconsistent Reaction Results: Previously reliable reactions now yield less product or show multiple unexpected spots on a Thin Layer Chromatography (TLC) plate.

The cause is typically slow oxidation or hydrolysis from improper storage. You can quickly assess the compound's integrity using the following protocol.

- Prepare a Sample: Dissolve a small amount (1-2 mg) of the suspect compound in a suitable solvent (e.g., 0.5 mL of ethyl acetate or a DCM/methanol mixture).
- Spot the TLC Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate. For comparison, spot a solution of a known pure batch if available.
- Develop the Plate: Place the plate in a TLC chamber with an appropriate mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). Adjust polarity as needed.
- Visualize: View the developed plate under a UV lamp (254 nm).
- Analyze: A pure compound should show a single, well-defined spot. The presence of multiple spots, especially near the baseline (polar impurities) or streaking, indicates degradation or contamination.

[Click to download full resolution via product page](#)


Caption: Decision workflow for assessing compound degradation.

Scenario 2: Low Yield in Condensation Reactions

Q: My condensation reaction with an aldehyde or ketone to form a hydrazone is giving a low yield. What are the common causes and how can I optimize it?

A: Low yields in hydrazone formations are a frequent issue and can often be resolved by systematically evaluating the reaction parameters.^[15] The primary causes are often related to reactant purity, reaction conditions, or inefficient water removal.

- Verify Starting Material Purity: Ensure your aldehyde/ketone is pure. Aldehydes, in particular, can oxidize to carboxylic acids upon storage, which will not react. Use freshly distilled or purified starting materials if purity is questionable.[15]
- Check Stoichiometry: While a 1:1 molar ratio is theoretical, the hydrazine can sometimes be used in a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion, especially if the carbonyl compound is volatile or prone to side reactions.
- Solvent and Catalyst:
 - The choice of solvent is critical. Alcohols like ethanol or methanol are common.
 - The reaction is often catalyzed by a few drops of a weak acid, such as acetic acid. This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to attack by the nucleophilic hydrazine. Do not use a strong acid, as it will protonate the hydrazine, rendering it non-nucleophilic.
- Temperature and Reaction Time: Many hydrazone formations proceed well at room temperature, but some may require gentle heating (e.g., reflux in ethanol) to go to completion.[16] Monitor the reaction's progress by TLC to determine the optimal time and to see if the product is degrading under prolonged heating.
- Water Removal: The condensation reaction produces one equivalent of water. In a reversible reaction, this water can drive the equilibrium back to the starting materials. If yields are still low, consider using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water as it is formed.

[Click to download full resolution via product page](#)

Caption: Systematic workflow for troubleshooting low reaction yields.

References

- **1-(5-Bromo-4-methylpyridin-2-yl)hydrazine** - Lead Sciences. [\[Link\]](#)
- Synthetic methodology for alkyl substituted hydrazines - ResearchG
- Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. [\[Link\]](#)
- Pyridine Synthesis: Cliff Notes - Baran Lab. [\[Link\]](#)

- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine - Pharmaguideline. [\[Link\]](#)
- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form
- Safety Data Sheet for 5-Bromo-2-hydrazinyl-3-methylpyridine - Aaron Chemicals. [\[Link\]](#)
- Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing). [\[Link\]](#)
- Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes - ACS Public
- The Lower Aliphatic Deriv
- Synthesis of 1-(5-Bromo-2-chloropyrimidin-4-yl) hydrazine derivatives - JSS College of Arts, Commerce and Science. [\[Link\]](#)
- Synthesis and Crystal Structure of 1-((4-bromothiophen-2-yl)methylene)-2-(perfluorophenyl)hydrazine - Preprints.org. [\[Link\]](#)
- The Reaction of Cyanoacetylhydrazine with ω -Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity - MDPI. [\[Link\]](#)
- 2-Bromo-4-methylpyridine - PubChem. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. Synthetic methodology for alkyl substituted hydrazines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(5-Bromo-4-methylpyridin-2-yl)hydrazine - Lead Sciences [lead-sciences.com]
- 6. 1-(5-bromo-4-methylpyridin-2-yl)hydrazine | 913839-67-5 [amp.chemicalbook.com]
- 7. 2-Amino-5-bromo-4-methylpyridine CAS#: 98198-48-2 [m.chemicalbook.com]
- 8. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]
- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. jsscacs.edu.in [jsscacs.edu.in]
- To cite this document: BenchChem. [Technical Support Center: 1-(5-Bromo-4-methylpyridin-2-YL)hydrazine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524191#storage-and-handling-of-1-5-bromo-4-methylpyridin-2-yl-hydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com